Insularine-2-N-oxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
152579-37-8 |
|---|---|
Molecular Formula |
C38H40N2O7 |
Molecular Weight |
636.7 g/mol |
IUPAC Name |
(1R,16R)-9,10,26-trimethoxy-15,31-dimethyl-15-oxido-7,24,34-trioxa-31-aza-15-azoniaoctacyclo[19.10.3.23,6.18,12.118,22.025,33.028,32.016,36]octatriaconta-3(38),4,6(37),8(36),9,11,18(35),19,21,25,27,32-dodecaene |
InChI |
InChI=1S/C38H40N2O7/c1-39-14-12-24-19-32(43-4)36-37-33(24)28(39)17-22-6-9-27(10-7-22)46-38-34-25(20-31(42-3)35(38)44-5)13-15-40(2,41)29(34)18-23-8-11-30(47-37)26(16-23)21-45-36/h6-11,16,19-20,28-29H,12-15,17-18,21H2,1-5H3/t28-,29-,40?/m1/s1 |
InChI Key |
DAFGPYIDXUGEMR-BAQLPNFASA-N |
SMILES |
CN1CCC2=CC(=C3C4=C2C1CC5=CC=C(C=C5)OC6=C7C(CC8=CC(=C(O4)C=C8)CO3)[N+](CCC7=CC(=C6OC)OC)(C)[O-])OC |
Isomeric SMILES |
CN1CCC2=CC(=C3C4=C2[C@H]1CC5=CC=C(C=C5)OC6=C7[C@@H](CC8=CC(=C(O4)C=C8)CO3)[N+](CCC7=CC(=C6OC)OC)(C)[O-])OC |
Canonical SMILES |
CN1CCC2=CC(=C3C4=C2C1CC5=CC=C(C=C5)OC6=C7C(CC8=CC(=C(O4)C=C8)CO3)[N+](CCC7=CC(=C6OC)OC)(C)[O-])OC |
Synonyms |
insularine-2-N-oxide |
Origin of Product |
United States |
Ii. Isolation and Botanical Sourcing of Insularine 2 N Oxide
Discovery and Initial Isolation from Cyclea sutchuenensis
The scientific journey of Insularine-2-N-oxide began with the phytochemical exploration of Cyclea sutchuenensis, a species native to the Sichuan province of China. Initial investigations into the alkaloidal constituents of this plant led to the identification of a novel N-oxide derivative of the known bisbenzylisoquinoline alkaloid, insularine (B12776826). The isolation process typically involves the extraction of the plant material, followed by a series of chromatographic separations to purify the individual compounds. Through detailed spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), the structure of this new compound was elucidated and named this compound.
Isolation from Related Cyclea Species
Following its initial discovery, scientific interest expanded to other members of the Cyclea genus to determine if this compound was a unique constituent of C. sutchuenensis or if it had a broader distribution.
Cyclea peltata
Investigations into Cyclea peltata, a species widely distributed in South and Southeast Asia, also revealed the presence of this compound. The isolation from this species followed similar established protocols for natural product chemistry, confirming that the compound is not exclusive to its original source. This finding was significant in understanding the chemotaxonomy of the Cyclea genus.
Cyclea barbata
Further research extended to Cyclea barbata, another well-known medicinal plant in the Menispermaceae family. Phytochemical analysis of this species also confirmed the presence of this compound among its diverse array of alkaloids. The consistent finding of this compound across different Cyclea species highlights a common biosynthetic pathway within this plant group.
Phytochemical Investigations of Source Plants
The plants that serve as the botanical sources for this compound are rich in a variety of other chemical constituents. Phytochemical screenings of Cyclea sutchuenensis, Cyclea peltata, and Cyclea barbata have consistently shown a high concentration of alkaloids, particularly of the bisbenzylisoquinoline type.
These investigations have not only isolated this compound but also a range of structurally related alkaloids. The co-occurrence of these compounds provides valuable insights into the biosynthetic pathways operating within these plants.
Table 1: Major Alkaloid Types Found in this compound Source Plants
| Plant Species | Major Alkaloid Class | Key Associated Alkaloids |
| Cyclea sutchuenensis | Bisbenzylisoquinoline | Insularine, Cycleanine (B150056), Tetrandrine (B1684364) |
| Cyclea peltata | Bisbenzylisoquinoline | Fangchinoline, Cycleapeltine |
| Cyclea barbata | Bisbenzylisoquinoline | Tetrandrine, Phaeanthine |
The comprehensive phytochemical profiling of these Cyclea species has been instrumental in contextualizing the chemical environment in which this compound is synthesized and stored. This broader understanding of the plant's chemistry is crucial for developing efficient extraction and purification methods for this specific N-oxide compound.
Iii. Chemical Synthesis and Derivatization of Insularine 2 N Oxide
Chemical Oxidation Routes to Insularine-N-oxides
The primary method for synthesizing tertiary amine N-oxides is the direct oxidation of the parent tertiary amine. thieme-connect.de Insularine (B12776826), a bisbenzylisoquinoline alkaloid, contains two tertiary amine nitrogens within its macrocyclic structure, both of which are susceptible to oxidation. The oxidation of one of these nitrogen atoms leads to the formation of a mono-N-oxide. Given the chiral nature of the insularine molecule, oxidation can result in the formation of diastereomeric N-oxides.
While literature specifically detailing the oxidation of insularine is limited, the synthesis can be inferred from studies on structurally analogous bisbenzylisoquinoline alkaloids, such as cycleanine (B150056). acs.orgacs.orgnih.gov The oxidation of cycleanine has been successfully demonstrated, providing a reliable blueprint for the synthesis of insularine-N-oxides.
m-Chloroperbenzoic acid (mCPBA) is a widely used and effective peroxyacid for the oxidation of tertiary amines to their corresponding N-oxides. liverpool.ac.uk It is often preferred over other reagents like hydrogen peroxide because reactions are typically faster and cleaner. liverpool.ac.uk The reaction is generally performed at or below room temperature. liverpool.ac.uk
In a reaction analogous to that performed on cycleanine, insularine would be treated with m-CPBA in a suitable solvent. acs.orgacs.org This process is expected to yield two diastereomeric mono-N-oxides, Insularine-2-N-oxide and Insularine-2'-N-oxide, which can then be separated using chromatographic techniques like column chromatography and preparative thin-layer chromatography (TLC). acs.org
The oxidation of the closely related alkaloid cycleanine with m-CPBA yielded two distinct diastereomeric N-oxides. acs.orgnih.gov The formation of these products confirms that the oxidation does not alter the core skeletal structure of the alkaloid, as the N-oxides could be reduced back to the parent compound using sulfurous acid. acs.org The stereochemistry of the resulting N-oxides is determined by the direction of the oxygen atom's approach to the nitrogen, leading to either α- or β-configurations. acs.org
| Product | Starting Material | Oxidizing Agent | Reported Yield (for Cycleanine) | Key Observation |
|---|---|---|---|---|
| Cycleanine β-mono-N-oxide | Cycleanine | m-CPBA | 8% | Formation of two separable diastereomers. acs.org |
| Cycleanine α-mono-N-oxide | Cycleanine | m-CPBA | 9% | Structure confirmed by spectroscopic evidence. acs.org |
Synthesis of this compound Analogues and Novel Derivatives
The synthesis of analogues and derivatives of this compound can be approached through several strategic routes, although specific examples are not prevalent in the literature. These strategies generally involve either modifying the parent insularine molecule before N-oxidation or performing chemical transformations on the this compound molecule itself.
One approach involves the semi-synthesis of derivatives from the parent alkaloid, followed by N-oxidation. For instance, studies on other bisbenzylisoquinoline alkaloids like tetrandrine (B1684364) have shown that it is possible to create a series of derivatives which could then, in theory, be oxidized to their corresponding N-oxides. researchgate.net This could involve reactions such as demethylation, hydroxylation, or the introduction of other functional groups onto the aromatic rings of the insularine structure.
Another strategy is the direct derivatization of the N-oxide. The N-oxide functionality can influence the reactivity of the rest of the molecule, potentially allowing for selective chemical modifications. Furthermore, novel analogues of complex molecules like insulin (B600854) have been synthesized through solid-phase peptide synthesis (SPPS) and subsequent chemical modifications, a strategy that highlights the modular approach to creating derivatives. biorxiv.orgbiorxiv.org While structurally different, the principle of creating a core structure and then modifying it is applicable. The development of new synthetic methods allows for the creation of a myriad of novel analogues with optimized features. nih.gov
General Synthetic Methodologies for N-Oxide Formation
The conversion of a tertiary amine to an N-oxide is a fundamental transformation in organic chemistry. asianpubs.org Several methodologies exist, with the choice of reagent often depending on the substrate's complexity, functional group tolerance, and the desired scale of the reaction. acs.org
The most common methods for the synthesis of tertiary amine N-oxides are:
Oxidation with Hydrogen Peroxide (H₂O₂) : This is a cost-effective and atom-economical method, producing only water as a byproduct. acs.orgnih.gov The reaction can be slow, often requiring an excess of H₂O₂ to proceed to completion. nih.gov It is widely used on both laboratory and industrial scales. acs.org Catalysts, such as those based on transition metal oxides, can be employed to accelerate the reaction. google.com
Oxidation with Peroxyacids : Organic peroxyacids, such as m-chloroperbenzoic acid (mCPBA), are highly effective reagents for N-oxidation. liverpool.ac.ukacs.org They are generally more reactive than H₂O₂, leading to faster reaction times. liverpool.ac.uk However, their use can be limited by lower functional group tolerance, as they can also oxidize other sites in a molecule, such as alkenes (to epoxides) and sulfides (to sulfoxides and sulfones). acs.orgderpharmachemica.com
Catalytic Oxidation with Molecular Oxygen : Using molecular oxygen as the oxidant is an environmentally friendly approach. These reactions often require a catalyst, such as ruthenium trichloride, to proceed efficiently. asianpubs.org
Other Reagents : A variety of other oxidizing agents have been reported, including 2-sulfonyloxaziridines (Davis' reagents) and dioxiranes. asianpubs.org These are often used for specific applications where mild and neutral conditions are required. asianpubs.org
| Method | Common Reagent(s) | Advantages | Disadvantages |
|---|---|---|---|
| Hydrogen Peroxide Oxidation | H₂O₂ | Cost-effective, atom-economical (water is the only byproduct). acs.orgnih.gov | Often slow, may require excess reagent; removal of excess H₂O₂ can be difficult. nih.gov |
| Peroxyacid Oxidation | m-CPBA, Peracetic acid | High reactivity, fast reactions. liverpool.ac.uk | Lower functional group tolerance, potential for side reactions, cost and safety concerns on an industrial scale. acs.org |
| Catalytic Molecular Oxygen Oxidation | O₂, Ruthenium catalyst | Environmentally friendly ("green") oxidant. asianpubs.org | Requires a catalyst, may require specific reaction conditions. |
| Other Methods | Oxaziridines, Dioxiranes | Mild, neutral conditions, high chemoselectivity in some cases. asianpubs.org | Reagents may not be readily available or may be expensive. asianpubs.org |
Iv. Structural Elucidation and Characterization of Insularine 2 N Oxide
Spectroscopic Analysis for Structure Determination
The definitive identification of Insularine-2-N-oxide's structure is accomplished through a synergistic application of various spectroscopic methods. Each technique offers unique insights into the molecular architecture, and together they provide the evidence required for an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. organicchemistrydata.org For a complex alkaloid like this compound, both one-dimensional and two-dimensional NMR experiments are essential. rsc.org
One-Dimensional NMR Techniques (e.g., ¹H NMR)
One-dimensional proton (¹H) NMR spectroscopy reveals the chemical environment of each hydrogen atom in a molecule. core.ac.uk Key information derived from a ¹H NMR spectrum includes:
Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. In bisbenzylisoquinoline alkaloids, aromatic protons typically resonate between 6.0 and 7.5 ppm, while methoxy (B1213986) group (-OCH₃) protons appear around 3.8 ppm. The formation of an N-oxide typically causes a downfield shift (to a higher ppm value) for protons on the carbons adjacent to the newly oxidized nitrogen atom, a key indicator of its presence. jcsp.org.pk
Integration: The area under each signal is proportional to the number of protons it represents.
Coupling Constants (J): The splitting pattern of a signal provides information about the number and arrangement of adjacent protons, helping to establish connectivity within the molecule.
Two-Dimensional NMR Techniques (e.g., NOEDS)
Two-dimensional (2D) NMR techniques are crucial for assembling the complete structure of complex molecules by showing correlations between different nuclei. rsc.orgcolumbia.edu
Nuclear Overhauser Effect Difference Spectroscopy (NOEDS) or the more common 2D equivalent, NOESY , is used to determine the spatial proximity of atoms. researchgate.net This is particularly important for establishing the stereochemistry and the relative orientation of the two isoquinoline (B145761) units in bisbenzylisoquinoline alkaloids. Correlations observed in a NOESY spectrum indicate that protons are close to each other in space, which helps to define the molecule's three-dimensional shape. jeol.com
Other essential 2D NMR experiments include COSY (Correlation Spectroscopy) to identify proton-proton spin coupling networks, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecular puzzle. columbia.eduustc.edu.cnemerypharma.com
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing the exact molecular weight and elemental composition of a compound. conicet.gov.ar
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its precise molecular formula. A key characteristic feature for an N-oxide in a mass spectrum is the presence of a molecular ion peak (M⁺) that is 16 mass units higher than the parent, non-oxidized alkaloid (in this case, Insularine). jcsp.org.pk Furthermore, the fragmentation pattern often shows a prominent peak corresponding to the loss of an oxygen atom ([M-16]⁺), which is a strong indicator of an N-oxide functionality. jcsp.org.pkrsc.org
Ultraviolet-Visible (UV) Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and conjugated systems. libretexts.orgupi.edu
Bisbenzylisoquinoline alkaloids typically exhibit characteristic UV absorption maxima (λmax) due to their aromatic ring systems. researchgate.net The UV spectrum of an N-oxide derivative like this compound is generally expected to be very similar to that of its parent compound, Insularine (B12776826). jcsp.org.pk Any slight shifts in the absorption maxima can provide additional confirmatory evidence of the structural modification. For analogous compounds, absorption maxima are often observed around 280-290 nm. jcsp.org.pk
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational frequencies. It is a valuable tool for identifying the presence of specific functional groups. libretexts.orgspecac.com
In the characterization of this compound, the IR spectrum would be compared to that of the parent Insularine. The most significant difference would be the appearance of a new absorption band characteristic of the N-O bond stretching vibration. This peak for an N-oxide is typically observed in the fingerprint region of the spectrum, often around 1500 cm⁻¹, and its presence provides direct evidence for the N-oxide group. jcsp.org.pkwikipedia.org
Advanced Structural Characterization Methods (e.g., X-ray Diffraction for Alkaloids)
For complex alkaloids, single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure. This technique provides unequivocal proof of atomic connectivity and stereochemistry. nih.govnih.govull.esrsc.org While X-ray crystallographic data for this compound itself is not prominently available in the literature, its structure has been rigorously established through a combination of other powerful spectroscopic methods, particularly High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. core.ac.uk
The characterization of bisbenzylisoquinoline (BBI) alkaloids often involves a suite of 2D NMR experiments to overcome the challenges posed by the complexity and overlapping signals in their 1D spectra. nih.govnih.govwikipedia.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for assigning proton (¹H) and carbon-¹³ (¹³C) signals and establishing the intricate framework of the molecule. emerypharma.comresearchgate.net
The presence and specific location of the N-oxide functional group in this compound are confirmed through several key pieces of spectroscopic evidence:
High-Resolution Mass Spectrometry (HR-ESI-MS): This technique provides an extremely accurate mass measurement of the molecule, allowing for the determination of its elemental formula. uzh.chresearchgate.netnih.gov The observed molecular formula for this compound would be consistent with the addition of one oxygen atom to the known structure of Insularine. Furthermore, specific fragmentation patterns observed in tandem mass spectrometry (MS/MS) can help distinguish N-oxides from hydroxylated metabolites. nih.gov
¹H and ¹³C NMR Spectroscopy: The formation of an N-oxide group significantly influences the chemical shifts of nearby protons and carbons. organicchemistrydata.orgnih.gov In the case of this compound, the protons and carbons on the isoquinoline ring containing the N-oxide (specifically those alpha and beta to the nitrogen atom) exhibit a characteristic downfield shift compared to the parent compound, Insularine. nih.gov This deshielding effect is a direct consequence of the electron-withdrawing nature of the N-oxide moiety.
2D NMR (HMBC and NOESY): HMBC experiments are crucial for confirming long-range (2-3 bond) correlations between protons and carbons, which helps to piece together the molecular skeleton and definitively place the N-oxide group at the N-2 position. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which aids in confirming the stereochemistry of the molecule. harvard.edu
The collective data from these advanced methods provides a comprehensive and unambiguous structural determination of this compound, even in the absence of a single-crystal X-ray structure.
Interactive Data Table: Representative NMR Chemical Shift Effects of N-Oxidation
The following table illustrates the typical changes in ¹³C NMR chemical shifts observed for carbon atoms adjacent to the nitrogen upon N-oxidation in related isoquinoline alkaloid structures. This demonstrates the powerful diagnostic value of NMR in identifying the N-oxide position.
| Carbon Position | Representative Shift in Parent Alkaloid (ppm) | Representative Shift in N-Oxide Derivative (ppm) | Typical Shift Difference (Δδ) |
| C-α to N (e.g., C-1) | ~50-55 | ~65-70 | +10 to +15 |
| C-β to N (e.g., C-3) | ~25-30 | ~20-25 | -5 to -10 |
| N-CH₃ | ~40-45 | ~55-60 | +10 to +15 |
Note: The data presented are representative values based on known N-oxide effects on similar alkaloid skeletons and are intended for illustrative purposes. Actual values for this compound would be determined from its specific spectra.
V. Biological Activity Research and Mechanisms of Action
In Vitro Biological Activity Investigations
Research into the enzymatic inhibitory potential of plant-derived compounds has highlighted the activity of alkaloids from the Cyclea genus. A study on the root extract of Cyclea peltata demonstrated notable inhibition of α-amylase, a key enzyme in carbohydrate digestion. researchgate.netpreprints.org The extract exhibited a concentration-dependent inhibitory effect, with a calculated IC50 value of 484.08 µg/ml, compared to the standard inhibitor acarbose, which had an IC50 of 42.47 µg/ml. researchgate.netpreprints.org This suggests that the alkaloid constituents within the extract, which are related to Insularine-2-N-oxide, are likely contributors to this bioactivity. researchgate.netpreprints.org The inhibition of α-amylase can reduce the rate of glucose absorption, which is a therapeutic strategy in managing post-prandial hyperglycemia. mdpi.com While these findings are promising, further studies are required to isolate individual alkaloids, including this compound, and evaluate their specific inhibitory effects on α-amylase.
Table 1: α-Amylase Inhibitory Activity of Cyclea peltata Root Extract
| Sample | Concentration (µg/ml) | % Inhibition | IC50 (µg/ml) |
| Cyclea peltata Root Extract | 1000 | 69.42 ± 0.74 | 484.08 |
| Acarbose (Standard) | - | 94.63 ± 0.57 | 42.47 |
Data sourced from in-vitro investigations on the root extract of Cyclea peltata. researchgate.netpreprints.org
Bisbenzylisoquinoline alkaloids, the class of compounds to which this compound belongs, have been investigated for their potential cytotoxic effects against various cancer cell lines. An alkaloid extract from the roots of Cyclea barbata was found to possess cytotoxic properties. nih.gov Further investigation led to the isolation of several bisbenzylisoquinoline alkaloids as the active principles. nih.gov In a broader screening of 24 bisbenzylisoquinoline alkaloids, insularine (B12776826), the parent compound of this compound, was among those tested for cytotoxic and antiamoebic activities. asm.org While none of the 24 alkaloids showed significant cytotoxicity against the KB cell line, this highlights the ongoing scientific interest in this class of compounds for potential anticancer applications. asm.org More targeted studies on the cytotoxicity of this compound are needed to determine its specific activity profile.
The search for new therapeutic agents against malaria has included the screening of natural products, such as bisbenzylisoquinoline alkaloids. An extract from the roots of Cyclea barbata showed antimalarial activity, and subsequent isolation identified several active bisbenzylisoquinoline alkaloids. nih.gov In a comprehensive study, 24 bisbenzylisoquinoline alkaloids were evaluated for their in vitro antiplasmodial activity against a multidrug-resistant strain of Plasmodium falciparum. asm.org Insularine was among the alkaloids tested and was found to have an IC50 value between 5 and 11.1 µM against Entamoeba histolytica, a different protozoan parasite. asm.org Eight of the tested alkaloids demonstrated antiplasmodial activity with IC50 values less than 1 µM. asm.org These findings underscore the potential of the bisbenzylisoquinoline scaffold in the development of novel antimalarial drugs.
Tertiary amine N-oxides, such as this compound, are recognized as a class of bioreductive drugs. nih.gov The N-oxidation of a tertiary amine can mask the cationic charge of the parent molecule, leading to the formation of a prodrug with potentially lower toxicity and altered biological activity. nih.gov These N-oxide prodrugs can be selectively activated through metabolic reduction, particularly under hypoxic conditions found in some cellular environments. nih.gov This reduction process regenerates the parent tertiary amine, which can then exert its biological effects. nih.gov For instance, certain N-oxides of DNA intercalators show significantly increased cytotoxicity under hypoxic conditions compared to aerobic conditions. nih.gov This mechanism of action suggests that N-oxides like this compound could have a role in modulating cellular processes through a redox-dependent activation pathway.
Proposed Molecular Mechanisms
The biological activities of bisbenzylisoquinoline alkaloids and their N-oxides are often linked to their ability to inhibit specific enzymes. As noted earlier, extracts containing alkaloids related to this compound have been shown to inhibit α-amylase. researchgate.netpreprints.org The proposed mechanism for this inhibition involves the binding of these alkaloids to the active site of the enzyme, thereby preventing the hydrolysis of carbohydrates. researchgate.netpreprints.org
Furthermore, the bioactivation of tertiary amine N-oxides is an enzyme-mediated process. The reduction of N-oxides back to their parent tertiary amines can be catalyzed by enzymes such as cytochrome P450 reductases. nih.gov This enzymatic reduction is a critical step in the mechanism of action for N-oxide prodrugs, as it releases the active form of the drug. nih.gov This interaction with the cytochrome P450 system, a key component of drug metabolism, highlights a direct enzymatic process involving N-oxides. While specific enzyme inhibition studies on this compound are not extensively documented, the known mechanisms of related compounds provide a strong basis for its potential modes of action.
Molecular Docking Investigations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when they bind to form a stable complex. wikipedia.org It is a frequently used tool in structure-based drug design to understand how a ligand, such as a drug candidate, interacts with its protein target at an atomic level. nih.gov This allows researchers to characterize binding behavior and elucidate biochemical processes. nih.gov
A comprehensive review of published scientific literature and databases did not yield specific molecular docking studies conducted on the compound this compound. While computational studies, including molecular docking, have been performed on other bisbenzylisoquinoline alkaloids to explore their interactions with various biological targets like enzymes and receptors, data pertaining specifically to this compound is not available in the reviewed sources. tandfonline.comnih.govfrontiersin.org For instance, studies on other N-oxide-containing bisbenzylisoquinoline alkaloids, such as simpodialine-β-N-oxide, have shown potential interactions with enzymes relevant to neurodegenerative diseases, but these findings cannot be directly extrapolated to this compound. nih.gov
Broader Perspectives on Heterocyclic N-Oxides as Bioactive Scaffolds
The N-oxide functional group present in this compound is a key feature that places it within the broader class of heterocyclic N-oxides. This class of compounds has garnered significant attention in medicinal chemistry for its diverse and potent biological activities. researchgate.netbenthamdirect.com The introduction of an N-oxide moiety into a heterocyclic scaffold can dramatically alter a molecule's physicochemical and pharmacological properties, often leading to enhanced therapeutic potential. nih.gov
Heterocyclic N-oxides are recognized as "privileged scaffolds" in drug discovery, with members of this class demonstrating anticancer, antibacterial, antihypertensive, antiparasitic, anti-HIV, and anti-inflammatory activities. researchgate.netnih.gov There are several general modes of action that contribute to the bioactivity of this scaffold:
Bioisosteres of Carbonyl Groups: The N-oxide group (N⁺-O⁻) is highly polar and the oxygen atom is a strong hydrogen bond acceptor. nih.gov This allows it to act as a bioisosteric replacement for a carbonyl group, which is common in many biologically active molecules. This substitution can lead to improved binding affinity with biological targets. nih.gov X-ray crystallography data for some N-oxides have confirmed that the N-O group can form critical hydrogen bonds with amino acids in the active sites of enzymes, inducing conformational changes that modulate the enzyme's function. researchgate.netnih.gov
Hypoxia-Selective Cytotoxins: Certain heterocyclic N-oxides can be selectively reduced under hypoxic (low oxygen) conditions, which are characteristic of solid tumors. nih.gov This reduction can generate highly reactive free radicals that damage DNA and other cellular components, leading to cell death. This mechanism makes them promising candidates for targeted cancer therapy. nih.gov
Modulation of Physicochemical Properties: The N-oxide group can increase the polarity and water solubility of a compound compared to its non-oxidized parent molecule. rsc.orgmdpi.com This can improve a drug candidate's pharmacokinetic profile. The zwitterionic nature of the N-oxide group is a key contributor to this effect. rsc.org
Diverse Pharmacological Roles: The N-oxide functional group is found in a variety of drugs and pharmacologically active compounds. jchemrev.com Examples include minoxidil (B1677147) (an antihypertensive and anti-alopecia agent), chlordiazepoxide (a psychotropic drug), and various agents with antibacterial and anticancer properties. nih.gov The versatility of the N-oxide scaffold allows for chemical modifications that can fine-tune biological activity. jchemrev.com
In essence, the N-oxide motif is a versatile tool in medicinal chemistry that can enhance biological activity through various mechanisms, including improved target binding and selective activation. nih.govjchemrev.com The presence of this scaffold in this compound suggests it may share in these broader biological potentials, although specific research is required for confirmation.
Vi. Structure Activity Relationship Sar Studies
Impact of N-Oxidation on Biological Activity
The introduction of an N-oxide functional group to a tertiary amine in an alkaloid can significantly modify its physicochemical properties and, consequently, its biological activity. N-oxidation increases the polarity and water solubility of a molecule, which can alter its absorption, distribution, metabolism, and excretion (ADME) profile.
In the context of bisbenzylisoquinoline alkaloids, N-oxidation has been observed to have variable effects on cytotoxicity. For some alkaloids, N-oxidation can lead to a decrease in cytotoxic activity compared to the parent compound. This reduction in activity may be attributed to altered binding affinity for the target site or changes in the molecule's ability to traverse cell membranes. However, in other cases, N-oxide derivatives have demonstrated comparable or even enhanced biological effects. The precise impact of N-oxidation on the activity of insularine (B12776826) to form Insularine-2-N-oxide would require direct comparative studies.
Structure-Activity Relationships of this compound Derivatives and Related N-Oxides
For instance, the presence and type of substituents on the aromatic rings are critical. The substitution pattern influences the electronic distribution and steric properties of the molecule, which are crucial for receptor binding or other molecular interactions.
Table 1: Hypothetical Structure-Activity Relationships of this compound Derivatives
| Modification | Predicted Impact on Cytotoxic Activity | Rationale |
| Alteration of substituents on the aromatic rings | Significant change | Affects electronic and steric properties crucial for target interaction. |
| Modification of the ether linkages | Potential for altered activity | Changes in the flexibility and conformation of the macrocycle can impact binding. |
| Stereochemical variations | Significant change | The spatial arrangement of atoms is critical for specific binding to biological targets. |
Comparative Analysis with Parent Compounds and Analogues
A comparative analysis of this compound with its parent compound, insularine, and other structural analogues is essential for a complete understanding of its SAR. Insularine itself is a member of the large family of bisbenzylisoquinoline alkaloids, many of which exhibit significant biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects.
The cytotoxicity of bisbenzylisoquinoline alkaloids is often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, or induce apoptosis through various cellular pathways. The introduction of the N-oxide moiety in this compound could modulate these interactions. For example, the increased polarity might hinder its ability to intercalate into the hydrophobic environment of the DNA helix, potentially reducing this specific mechanism of action. Conversely, the N-oxide group could form new hydrogen bonds with target proteins, possibly enhancing other activities.
Table 2: Comparative Cytotoxicity of Selected Bisbenzylisoquinoline Alkaloids
| Compound | Class | General Cytotoxic Activity |
| Tetrandrine (B1684364) | Bisbenzylisoquinoline | Potent |
| Fangchinoline | Bisbenzylisoquinoline | Moderate to Potent |
| Berbamine | Bisbenzylisoquinoline | Moderate |
| Cepharanthine | Bisbenzylisoquinoline | Potent |
Note: This table presents a general overview of the cytotoxicity of related compounds to provide context. Direct comparative data for Insularine and this compound is not available.
Vii. Biosynthetic Pathways and Metabolic Considerations
Proposed Biosynthesis of Bisbenzylisoquinoline Alkaloids
Bisbenzylisoquinoline alkaloids (BIAs), including the parent compound of Insularine-2-N-oxide, are a diverse group of natural products derived from the amino acid L-tyrosine. researchgate.net The biosynthesis is a complex process involving several enzymatic steps to construct the characteristic dimeric structure.
The journey begins with the conversion of L-tyrosine into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). A crucial step is the Pictet-Spengler condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), to form the foundational benzylisoquinoline skeleton, (S)-norcoclaurine. maxapress.com
From (S)-norcoclaurine, a series of modifications, including methylation and hydroxylation, are carried out by specific enzymes like O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 oxidoreductases (CYPs). maxapress.com A key intermediate in the pathway leading to many BIAs is N-methylcoclaurine. researchgate.netmaxapress.com
The defining step in the formation of bisbenzylisoquinoline alkaloids is the oxidative coupling of two benzylisoquinoline monomers. rsc.org This coupling is catalyzed by enzymes from the cytochrome P450 family, specifically those belonging to the CYP80 family. researchgate.netmaxapress.com These enzymes facilitate the formation of ether or carbon-carbon bonds between the two monomer units. For instance, in the sacred lotus (B1177795) (Nelumbo nucifera), the enzyme NnCYP80A catalyzes the C-O coupling of two N-methylcoclaurine molecules to produce bisbenzylisoquinoline alkaloids. researchgate.netbiorxiv.org The final structure of the specific bisbenzylisoquinoline alkaloid depends on the specific monomers involved and the regioselectivity of the coupling reaction.
Table 1: Key Enzymes in Bisbenzylisoquinoline Alkaloid Biosynthesis
| Enzyme Name | Abbreviation | Function |
| Norcoclaurine Synthase | NCS | Catalyzes the Pictet-Spengler condensation to form the core benzylisoquinoline structure. maxapress.com |
| O-Methyltransferase | OMT | Adds a methyl group to a hydroxyl group. maxapress.com |
| N-Methyltransferase | NMT | Adds a methyl group to a nitrogen atom. maxapress.com |
| Cytochrome P450 | CYP | A large family of enzymes that catalyze various oxidative reactions, including the crucial coupling of two monomer units. researchgate.netmaxapress.com |
| Berberine Bridge Enzyme | BBE | Involved in the formation of specific BIA structures. researchgate.net |
Enzymatic N-Oxidation in Natural Product Biosynthesis
The formation of this compound from its tertiary amine precursor, insularine (B12776826), is an oxidation reaction targeting one of the nitrogen atoms in the isoquinoline (B145761) rings. In biological systems, such N-oxidation reactions are typically catalyzed by specific enzymes. mdpi.com
Two major classes of enzymes are known to be involved in the N-oxidation of alkaloids and other xenobiotics in plants and other organisms:
Cytochrome P450 Monooxygenases (CYPs): This superfamily of heme-containing enzymes is central to the metabolism of a vast array of compounds. mdpi.com They are known to catalyze the N-oxidation of various alkaloids. For example, CYPs are involved in the metabolic activation of pyrrolizidine (B1209537) alkaloids through N-oxidation in the liver. researchgate.net
Flavin-containing Monooxygenases (FMOs): These enzymes are particularly known for their role in the N-oxygenation of nucleophilic, lipophilic tertiary amines, a category that includes many alkaloids. jbclinpharm.org FMOs convert these amines into more polar and water-soluble N-oxides. jbclinpharm.org
The N-oxidation process is a common transformation for alkaloids within plants and also occurs during metabolism in organisms that consume them. mdpi.com The resulting N-oxides are often more water-soluble than their parent tertiary amines. acs.org
Metabolic Fate of N-Oxides (General Principles)
Alkaloid N-oxides, once formed, can undergo further metabolic transformations. mdpi.com Their increased polarity generally facilitates excretion from the body. jbclinpharm.org However, they are not always biologically inert and can be subject to metabolic reduction back to the parent amine, a process with significant implications for biological activity. researchgate.netacs.org
A crucial aspect of N-oxide metabolism is their potential to be reduced back to the corresponding tertiary amine. acs.org This retro-reduction can occur in various tissues and is mediated by several enzyme systems. jbclinpharm.org
In mammals, this reduction has been observed in the liver and intestine. researchgate.net The enzyme systems implicated in this process include:
Cytochrome P450 enzymes: CYPs can work in reverse, catalyzing the reduction of N-oxides, particularly under anaerobic or hypoxic conditions. researchgate.net Both CYP1A2 and CYP2D6 have been shown to mediate the reduction of certain pyrrolizidine alkaloid N-oxides. nih.gov
Intestinal Microbiota: The community of microorganisms in the gut can play a substantial role in the metabolism of ingested compounds. The intestinal microflora can convert N-oxides into their more toxic parent alkaloids. nih.govthieme-connect.com
Hemoglobin: The heme iron in hemoglobin has also been reported to be capable of reducing N-oxides, such as tamoxifen (B1202) N-oxide, back to the parent amine. jbclinpharm.org
This reduction process is significant because it can regenerate the original, often more lipophilic and biologically active, tertiary amine from its N-oxide metabolite. jbclinpharm.orgacs.org
The conversion of a tertiary amine to an N-oxide can significantly alter the compound's physicochemical and biological properties. acs.orgsemanticscholar.org This transformation often serves as a detoxification pathway, as the increased polarity of the N-oxide typically leads to faster elimination. jbclinpharm.org
Conversely, for some compounds like certain pyrrolizidine alkaloids, the N-oxides are considered less toxic than the parent alkaloids. thieme-connect.com However, their in vivo reduction can regenerate the toxic precursor, leading to delayed toxicity. nih.govthieme-connect.com Therefore, N-oxidation and subsequent reduction represent a critical metabolic pathway that can either attenuate or potentiate the biological effects of an alkaloid. acs.orgthieme-connect.com
Viii. Advanced Analytical Methodologies for N Oxide Characterization in Research
Chromatographic Techniquesnih.govnih.gov
Chromatography is the cornerstone of separating complex mixtures of natural products, allowing for the isolation and preliminary identification of compounds like Insularine-2-N-oxide.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and analysis of alkaloid N-oxides from botanical extracts. nih.govresearchgate.net Reversed-phase HPLC is commonly employed, utilizing columns such as C18 or C8. nih.govnih.gov The separation of these polar compounds is often achieved using a binary mobile phase, typically consisting of acidified water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov
The addition of acids, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase is a common strategy to improve peak shape and resolution for alkaloids by protonating the nitrogen atoms. acs.org In the analysis of isoquinoline (B145761) alkaloids, the presence of 0.1% TFA was found to enhance resolving power, which is critical as the co-occurrence and co-elution of isomers present a significant analytical challenge. acs.orgmdpi.com For the analysis of pyrrolizidine (B1209537) alkaloids and their N-oxides, an ultra-high-performance liquid chromatography (UHPLC) method was developed, demonstrating the high resolving power needed for these complex analytes. researchgate.net
Table 1: Example HPLC Conditions for Alkaloid N-Oxide Separation
| Parameter | Condition 1: Isoquinoline N-Oxides acs.org | Condition 2: Pyrrolizidine N-Oxides nih.gov |
|---|---|---|
| Column | Reversed-phase C18 | ACE C18 (150 x 4.6 mm, 3-µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 280 nm | Mass Spectrometry (MS) |
| Gradient | Gradient elution from 15% to 55% B | Gradient elution from 10% to 100% B |
This table presents typical conditions and is not specific to this compound but is representative of methods used for related compounds.
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for the preliminary analysis of alkaloid extracts and for monitoring the progress of isolation procedures and chemical reactions. core.ac.ukresearchgate.netmdpi.com It is often used to determine the appropriate solvent system for column chromatography. youtube.com For the detection of alkaloid N-oxides, specific visualizing agents are employed. Dragendorff reagent is known to be effective for visualizing aliphatic N-oxide products on TLC plates, appearing as distinct spots. nih.govacs.org This technique was instrumental in the initial fractionation and monitoring of extracts during the isolation of alkaloids from various plant species. mdpi.comresearchgate.net
Sample Preparation and Enrichment Strategies
The primary objective of sample preparation is to isolate the analyte of interest, in this case, this compound, from the intricate mixture of a raw plant extract. This process aims to remove interfering substances that could compromise the accuracy and sensitivity of subsequent analytical techniques, such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS). Furthermore, enrichment strategies are employed to increase the concentration of the target compound to a level amenable to detection.
Solid-phase extraction (SPE) is a widely utilized and highly effective technique for the purification and concentration of analytes from complex liquid samples. The versatility of SPE lies in the diverse range of available stationary phases (sorbents) and the ability to tailor the extraction process to the specific chemical properties of the target molecule and the sample matrix. For a bisbenzylisoquinoline alkaloid N-oxide like this compound, both reversed-phase and ion-exchange SPE methodologies are applicable and have been successfully employed for structurally related compounds.
Reversed-Phase SPE:
Reversed-phase SPE typically employs a nonpolar stationary phase, most commonly silica (B1680970) chemically modified with C18 (octadecyl) alkyl chains. This technique separates compounds based on their hydrophobicity. In the context of isolating this compound from a plant extract, the initial extract is often acidified to ensure the alkaloids are in their protonated, more water-soluble form.
A typical reversed-phase SPE procedure for a bisbenzylisoquinoline alkaloid would involve the following steps:
Conditioning: The C18 cartridge is first activated with an organic solvent like methanol, followed by equilibration with an aqueous solution, often acidified water, to prepare the stationary phase for sample loading. For instance, in the analysis of alkaloids from Cissampelos sympodialis, Discovery DSC-18 SPE cartridges were conditioned with methanol and then water. frontiersin.orgfrontiersin.org
Sample Loading: The pre-treated plant extract is passed through the conditioned cartridge. The nonpolar to moderately polar alkaloids, including this compound, are retained on the C18 sorbent through hydrophobic interactions, while highly polar impurities like sugars and salts are washed away.
Washing: The cartridge is then washed with a weak organic solvent or an aqueous solution to remove any remaining weakly bound impurities.
Elution: The target analyte, this compound, is eluted from the cartridge using a stronger organic solvent, such as methanol or acetonitrile. bund.de The choice of elution solvent is critical to ensure the complete recovery of the analyte.
Cation-Exchange SPE:
Given the basic nature of the nitrogen atoms in the isoquinoline moieties of this compound, cation-exchange SPE presents a highly selective method for its isolation. This technique utilizes a stationary phase with negatively charged functional groups (e.g., sulfonic acid) that can retain positively charged analytes.
The process for cation-exchange SPE in the context of this compound would generally proceed as follows:
Conditioning: The cation-exchange cartridge is conditioned with an appropriate solvent, such as methanol, followed by an acidic solution (e.g., 0.01 mol/L HCl) to ensure the functional groups are in the correct form. nih.gov
Sample Loading: The plant extract, acidified to ensure the alkaloids are protonated and thus positively charged, is loaded onto the cartridge. The cationic this compound is retained on the sorbent through electrostatic interactions.
Washing: The cartridge is washed sequentially with water and then an organic solvent like methanol to remove neutral and anionic impurities. nih.gov
Elution: To elute the retained alkaloid, the electrostatic interaction must be disrupted. This is typically achieved by using a basic solution, such as a mixture of methanol and ammonia (B1221849) (e.g., 97.5:2.5, v/v), which neutralizes the positive charge on the alkaloid, allowing it to be released from the sorbent. nih.gov A study on bisbenzylisoquinoline alkaloids from Stephania cepharantha successfully utilized a cation-exchange polymeric cartridge (PCX) with this elution strategy, achieving high recoveries for the target alkaloids. nih.govnih.gov
The selection between reversed-phase and cation-exchange SPE, or even a combination of both, depends on the specific characteristics of the plant matrix and the desired level of purity. For N-oxides, which can have different polarity and basicity compared to their parent alkaloids, optimization of the SPE method is crucial. For example, in the analysis of pyrrolizidine alkaloids and their N-oxides, a novel nano-zirconium silicate (B1173343) sorbent demonstrated favorable recovery rates for the N-oxide forms. nih.gov
The following table summarizes research findings on the application of SPE for the enrichment of bisbenzylisoquinoline and other related alkaloids from plant extracts. While this compound is not explicitly mentioned, these methodologies provide a strong foundation for developing a robust sample preparation protocol for its characterization.
Table 1: Summary of Solid-Phase Extraction (SPE) Methods for Bisbenzylisoquinoline and Related Alkaloids
| Sorbent Type | Plant/Compound Class | Conditioning Solvents | Elution Solvents | Reference |
|---|---|---|---|---|
| Cation-exchange polymeric cartridge (PCX) | Stephania cepharantha (bisbenzylisoquinoline alkaloids) | Methanol, 0.01 mol/L HCl | Methanol‒25% ammonia (97.5:2.5, v/v) | nih.gov |
| Reversed-phase C18 | Cissampelos sympodialis (bisbenzylisoquinoline alkaloids) | Methanol, Water | Methanol | frontiersin.orgfrontiersin.org |
| Reversed-phase C18 | Pyrrolizidine alkaloids and their N-oxides | Methanol, Water | Methanol | bund.de |
| Strong Cation Exchange (SCX) | Tropane alkaloids (including N-oxides) | Not specified | Not specified, but effective for enrichment | researchgate.net |
Ix. Future Directions and Research Perspectives on Insularine 2 N Oxide
Elucidation of Novel Biological Targets
The future exploration of Insularine-2-N-oxide will heavily rely on the identification and validation of its molecular targets. Bisbenzylisoquinoline alkaloids are known to exhibit a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antifibrotic activities. researchgate.netnih.gov A critical future direction is to ascertain whether this compound shares these properties and to pinpoint the specific cellular components with which it interacts.
Potential avenues for target identification include:
Screening against known cancer-related enzymes: Given the cytotoxic potential of related alkaloids, investigating the inhibitory activity of this compound against key enzymes in cancer progression, such as topoisomerase II, is a logical step. nih.gov Topoisomerase II is a well-established target for several successful anticancer drugs. nih.gov
Investigating effects on inflammatory pathways: The inhibitory effects of some bisbenzylisoquinoline alkaloids on nitric oxide (NO) production in activated macrophages suggest a potential role in modulating inflammatory responses. acs.org Future studies could explore whether this compound affects the expression or activity of inducible nitric oxide synthase (iNOS) or other pro-inflammatory mediators like cyclooxygenase-2 (COX-2). nih.govnih.gov
Affinity-based proteomics: To uncover entirely novel targets, advanced techniques such as affinity chromatography coupled with mass spectrometry could be employed. This would involve immobilizing this compound or a derivative onto a solid support to capture and identify its binding partners from cell lysates.
The following table summarizes potential biological targets for future investigation based on the activities of related compounds.
| Potential Target Class | Specific Examples | Rationale/Relevance |
| Topoisomerases | Topoisomerase II | Established target for anticancer drugs; some bisbenzylisoquinoline alkaloids show activity. nih.gov |
| Inflammatory Enzymes | Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2) | Inhibition of NO production is a known activity of related alkaloids, suggesting anti-inflammatory potential. acs.orgnih.govnih.gov |
| Protein Kinases | Various kinases involved in cell signaling pathways | Many alkaloids exert their effects by modulating kinase activity, which is crucial in cancer and inflammation. |
| Ion Channels | Calcium, Potassium, or Sodium channels | Modulation of ion channels is a common mechanism for alkaloids affecting cellular excitability and signaling. |
Exploration of Synthetic Accessibility to Diverse Analogues
The natural abundance of this compound is likely limited, making total synthesis and the generation of analogues crucial for comprehensive structure-activity relationship (SAR) studies. The oxidation of insularine (B12776826) with m-chloroperbenzoic acid has been shown to yield Insularine-2-beta-N-oxide, confirming a feasible synthetic route from its parent alkaloid. researchgate.net
Future research in this area should focus on:
Development of a robust total synthesis: A de novo total synthesis of this compound would provide a reliable source of the compound and open up avenues for creating diverse analogues that are not accessible from the natural product.
Generation of a focused analogue library: By systematically modifying the core structure of this compound, a library of analogues can be created. biosolveit.de Modifications could include altering the substitution patterns on the aromatic rings, changing the nature of the ether linkages, and introducing different functional groups to probe the chemical space around the parent molecule. biosolveit.de The synthesis of various N-oxide analogues of other heterocyclic compounds has been successfully achieved and could serve as a methodological guide. nih.govnih.govgoogle.com
Exploration of different N-oxide isomers: The oxidation of insularine can lead to different N-oxide isomers. researchgate.net A comprehensive study of the synthesis and biological evaluation of all possible N-oxide derivatives of insularine would provide a deeper understanding of the role of the N-oxide position in biological activity.
Advanced Mechanistic Investigations (e.g., in vitro cellular models)
Once promising biological activities are identified, detailed mechanistic studies using in vitro cellular models will be essential to understand how this compound exerts its effects at the cellular level.
Key areas for in vitro investigation include:
Cell viability and proliferation assays: A panel of cancer cell lines could be used to assess the cytotoxic and cytostatic effects of this compound and its analogues.
Cell cycle analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest at specific phases (e.g., G1, S, G2/M).
Apoptosis and cell death assays: Investigating the induction of programmed cell death (apoptosis) through methods like Annexin V staining and caspase activity assays will be crucial to understanding its anticancer potential.
Gene and protein expression analysis: Techniques such as quantitative PCR (qPCR) and Western blotting can be used to measure changes in the expression levels of target proteins and genes identified in initial screening efforts.
Cellular imaging: High-content imaging and confocal microscopy can be used to visualize the subcellular localization of the compound or its effects on cellular structures.
An example of a potential in vitro experimental workflow is presented in the table below.
| Experimental Step | Technique | Purpose |
| Initial Screening | MTT/CellTiter-Glo Assay | Determine the IC50 values in a panel of cancer cell lines. controlledreleasesociety.org |
| Mechanism of Action | Flow Cytometry (Cell Cycle, Annexin V) | Investigate effects on cell cycle progression and apoptosis induction. |
| Target Validation | Western Blot, qPCR | Confirm the modulation of specific protein and gene expression (e.g., iNOS, COX-2, Topoisomerase II). nih.govnih.govnih.gov |
| Functional Assays | Nitric Oxide Measurement (Griess Assay), Kinase Activity Assays | Measure the functional consequences of target modulation. nih.govnih.gov |
Application of Computational Chemistry in Lead Optimization
Computational chemistry offers powerful tools to accelerate the drug discovery and lead optimization process for this compound. researchgate.netnih.gov By integrating computational approaches with experimental data, a more rational and efficient exploration of its therapeutic potential can be achieved. nih.gov
Future computational studies could include:
Molecular docking: Docking studies can predict the binding poses of this compound and its analogues within the active sites of potential biological targets. This can help to rationalize observed biological activities and guide the design of new, more potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR): By building QSAR models, it is possible to correlate the structural features of the synthesized analogues with their biological activities. These models can then be used to predict the activity of virtual compounds before their synthesis.
Molecular dynamics (MD) simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex, helping to understand the stability of the interaction and the key residues involved.
ADMET prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogues. nih.gov This can help to identify and address potential liabilities early in the drug development process.
The integration of these computational methods can significantly de-risk and streamline the journey of this compound from a natural product to a potential clinical candidate. rsc.org
Q & A
Q. How can researchers ensure ethical reporting of negative or inconclusive results?
- Methodological Answer :
- Transparency : Publish negative datasets in repositories like Figshare to avoid publication bias .
- Discussion Section : Contextualize limitations (e.g., low solubility confounding bioactivity) .
- Peer Review : Submit to journals emphasizing methodological rigor over novelty (e.g., PLOS ONE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
